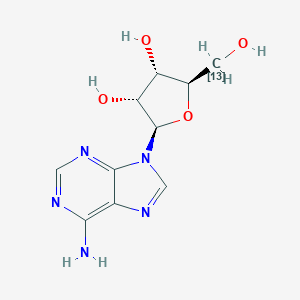

adenosine-5'-13C

説明

Conceptual Framework of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a pivotal technique in metabolic research that allows scientists to track the journey of a molecule through a series of biochemical reactions within a living system. nih.govnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, resulting in a distinct atomic mass. creative-proteomics.com Common stable isotopes used in research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). nih.gov

The core principle of this methodology involves introducing a substrate labeled with a stable isotope into a biological system, such as cultured cells or a whole organism. maastrichtuniversity.nl As the organism metabolizes this labeled substrate, the isotope is incorporated into various downstream metabolites. nih.gov By using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled and unlabeled forms of these metabolites. maastrichtuniversity.nlnih.gov This allows for the determination of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. creative-proteomics.com

Stable isotope tracing provides a dynamic view of metabolism that is not achievable with traditional methods that only measure static metabolite concentrations. It has become an indispensable tool in various fields, including cancer research, to understand how metabolic pathways are altered in disease states. nih.gov

Fundamental Significance of Adenosine (B11128) and its Derivatives in Cellular Bioenergetics and Signaling Pathways

Adenosine and its phosphorylated derivatives, adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP), are central to life. ATP is widely recognized as the primary "energy currency" of the cell, providing the energy required for a vast array of cellular processes, including muscle contraction, active transport, and the synthesis of macromolecules like DNA and RNA. nih.govwikipedia.org The energy is stored in the high-energy phosphoanhydride bonds of ATP and is released upon hydrolysis to ADP and AMP. nih.gov

Beyond its role in bioenergetics, adenosine and its derivatives are crucial signaling molecules. nih.govresearchgate.net ATP can be released from cells and act as an extracellular signaling molecule, activating purinergic receptors on neighboring cells. wikipedia.org This signaling is involved in a wide range of physiological processes, including neurotransmission and inflammation. wikipedia.orgmedchemexpress.com

Intracellularly, the ratios of ATP, ADP, and AMP are critical indicators of the cell's energy status. For instance, an increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a key energy sensor that modulates metabolic pathways to restore energy balance. wikipedia.org Adenosine itself, produced from the breakdown of AMP, acts as a signaling molecule that can exit the cell and interact with adenosine receptors, further regulating cellular function. nih.gov This intricate network highlights the multifaceted importance of the adenosine family of molecules in maintaining cellular homeostasis.

Role of Adenosine-5'-13C as a Precision Tracermolecule in Modern Metabolomics

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. shimadzu.com When combined with stable isotope tracing, metabolomics becomes a powerful approach to map active metabolic pathways and quantify their fluxes. sciex.com this compound, a form of adenosine where the carbon atom at the 5' position of the ribose sugar is replaced with the ¹³C isotope, serves as a highly specific tracer for studying the metabolism of adenosine and related nucleotides.

By introducing this compound into a biological system, researchers can precisely track its metabolic fate. For example, it can be phosphorylated to form ¹³C-labeled AMP, ADP, and ATP, allowing for the direct measurement of the rates of nucleotide synthesis and turnover. wikipedia.org This is particularly valuable in understanding how cells regulate their energy supply and demand under different physiological or pathological conditions.

Furthermore, tracing the ¹³C label from this compound can reveal the contributions of adenosine to other metabolic pathways. For instance, the ribose part of adenosine can be channeled into the pentose (B10789219) phosphate (B84403) pathway, a critical route for generating NADPH and precursors for nucleotide biosynthesis. biorxiv.org The adenine (B156593) base can be salvaged or degraded, and by following the ¹³C label, the dynamics of these purine (B94841) metabolic pathways can be quantified.

Recent research has utilized ¹³C-labeled precursors to study adenosine biosynthesis, demonstrating the recycling of endogenous CO2 in vivo. biorxiv.orgbiorxiv.org Studies have shown that while [U-¹³C]-glutamine did not lead to significant labeling of adenosine in cultured cells, in vivo experiments revealed the incorporation of ¹³C into adenosine, suggesting the involvement of ¹³CO2 in purine biosynthesis. biorxiv.orgbiorxiv.org Similarly, [U-¹³C]-glucose tracing resulted in M+5 labeled adenosine, indicating the labeling of ribose 5-phosphate through the pentose phosphate pathway both in vitro and in vivo. biorxiv.org

The use of ¹³C-labeled adenosine and its precursors, coupled with advanced analytical platforms, provides unprecedented detail about the complex and interconnected network of cellular metabolism.

Research Findings with this compound

The application of this compound and other ¹³C-labeled precursors in metabolic research has yielded significant insights. Below are tables summarizing key findings from such studies.

| Tracer | Condition | Observed Labeled Species | Implication | Reference |

| [U-¹³C]-glutamine | In vitro (sarcoma cells) | No significant labeling | Minimal contribution of glutamine to adenosine biosynthesis in vitro. | biorxiv.orgbiorxiv.org |

| [U-¹³C]-glutamine | In vivo (sarcoma-bearing mice) | Adenosine M+1 | In vivo, ¹³CO₂ from glutamine metabolism participates in purine biosynthesis. | biorxiv.orgbiorxiv.org |

| [U-¹³C]-glucose | In vitro & In vivo | Adenosine M+5 | Successful labeling of ribose 5-phosphate via the pentose phosphate pathway. | biorxiv.org |

| [U-¹³C]-glucose | In vivo (tumor) | Adenosine M+1 | Substantial recycling of ¹³CO₂ in vivo contributes to purine biosynthesis. | biorxiv.org |

| Molecule | Function | Role in Adenosine Metabolism | Reference |

| Adenosine Kinase (ADK) | Phosphorylates adenosine to AMP | Intracellular trapping and conversion of adenosine. | nih.gov |

| Adenosine Deaminase (ADA) | Deaminates adenosine to inosine (B1671953) | Degradation of adenosine. | nih.gov |

| Ecto-5'-nucleotidase (CD73) | Dephosphorylates extracellular AMP to adenosine | Major source of extracellular adenosine. | snmjournals.org |

| Equilibrative Nucleoside Transporters (ENTs) | Bidirectional transport of nucleosides across the cell membrane | Regulates intracellular and extracellular adenosine concentrations. | frontiersin.org |

| Concentrative Nucleoside Transporters (CNTs) | Na+-dependent transport of nucleosides into cells | Contributes to cellular uptake of adenosine. | frontiersin.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-XUZOCFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[13CH2]O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Principles and Advanced Methodologies for Adenosine 5 13c Isotopic Tracing

Principles of 13C Isotopic Labeling and Enrichment

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. wikipedia.org The fundamental principle involves the substitution of an atom in a molecule of interest with its stable, heavier isotope. creative-proteomics.com In the case of adenosine-5'-13C, a carbon-12 atom at the 5' position of the ribose sugar in adenosine (B11128) is replaced by a carbon-13 (¹³C) atom. This substitution creates a "labeled" molecule that is chemically identical to its unlabeled counterpart but can be distinguished based on its increased mass. wikipedia.org By introducing this compound into a biological system, researchers can track its incorporation into various metabolic pathways and downstream products.

The enrichment of ¹³C in a particular metabolite is a measure of the proportion of that metabolite that has incorporated the ¹³C label from the tracer. This is a critical parameter in metabolic flux analysis as it provides quantitative insights into the activity of metabolic pathways. nih.gov The degree of enrichment is typically determined using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between molecules based on their mass-to-charge ratio or nuclear spin properties, respectively. wikipedia.orgcreative-proteomics.com

Isotopic Dilution Theory in Metabolic Flux Analysis

Isotopic dilution is a key concept in metabolic flux analysis (MFA) that allows for the quantification of metabolite concentrations and production rates. The principle relies on the change in isotopic enrichment of a labeled compound when it mixes with an unlabeled pool of the same compound within a biological system. When this compound is introduced, it will mix with the endogenous, unlabeled adenosine pool. The extent to which the ¹³C label is diluted provides a direct measure of the size of the endogenous adenosine pool.

In metabolic flux analysis, the rate of dilution of the isotopic label is used to calculate the rate of appearance (Ra) of the unlabeled metabolite. This, in turn, reflects the rate of synthesis or flux through the pathways producing adenosine. By measuring the isotopic enrichment of adenosine and its downstream metabolites over time, researchers can construct a dynamic picture of metabolic fluxes. ethz.ch

Considerations for Natural Abundance Correction in 13C Data Acquisition

A crucial step in interpreting data from ¹³C tracer studies is the correction for the natural abundance of stable isotopes. nih.gov Carbon naturally exists as a mixture of isotopes, primarily ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). This means that even in the absence of a labeled tracer, any given metabolite will have a certain proportion of molecules containing one or more ¹³C atoms. nih.gov

When analyzing mass spectrometry data, it is essential to distinguish between the ¹³C enrichment that results from the administered tracer (this compound) and the ¹³C that is naturally present. fau.de Failure to correct for natural abundance can lead to an overestimation of isotopic enrichment and, consequently, inaccurate calculations of metabolic fluxes. nih.gov Various computational algorithms and software tools are available to perform this correction by subtracting the contribution of naturally occurring isotopes from the measured mass isotopomer distributions. nih.govresearchgate.net

Experimental Design Strategies for this compound Tracer Studies

The design of a successful tracer study using this compound requires careful consideration of several factors, from the selection of appropriate precursors to the optimization of the experimental model and sample collection methods.

Selection and Preparation of 13C-Labeled Precursors for Biosynthetic Pathways

To trace the biosynthesis of adenosine, it is often necessary to introduce ¹³C-labeled precursors that are upstream of adenosine in its metabolic pathway. The choice of precursor depends on the specific pathway being investigated. For instance, to study the de novo synthesis of the purine (B94841) ring of adenosine, precursors such as ¹³C-labeled glycine (B1666218), aspartate, or formate (B1220265) could be used. To trace the origin of the ribose moiety, ¹³C-labeled glucose is a common choice, as it enters the pentose (B10789219) phosphate (B84403) pathway which produces the ribose-5-phosphate (B1218738) precursor. researchgate.net

The position of the ¹³C label within the precursor molecule is also a critical consideration. For example, using [1,2-¹³C₂]glucose can provide more precise estimates for glycolysis and the pentose phosphate pathway compared to other labeled glucose variants. nih.gov The selection of the optimal tracer is crucial for maximizing the information obtained from the experiment and ensuring the accurate determination of metabolic fluxes. nih.gov

| Labeled Precursor | Biosynthetic Pathway Targeted | Rationale |

| [U-¹³C₆]glucose | Pentose Phosphate Pathway (Ribose synthesis) | Uniformly labeled glucose will result in a fully labeled ribose moiety in newly synthesized adenosine, allowing for the quantification of de novo nucleotide synthesis. |

| [¹³C₅]glutamine | Purine Synthesis (Nitrogen and Carbon donation) | Glutamine is a key donor of nitrogen and carbon atoms for the synthesis of the purine ring of adenosine. |

| [¹³C]glycine | Purine Synthesis (Carbon and Nitrogen donation) | Glycine provides atoms C4, C5, and N7 of the purine ring. |

Optimization of In Vitro Cell Culture Models for this compound Incorporation

In vitro cell culture models are widely used for isotopic tracer studies due to their controlled environment and ease of manipulation. To optimize these models for this compound incorporation, several factors must be considered. The cell culture medium should be carefully chosen to ensure that it supports robust cell growth and metabolism while allowing for the precise control of substrate concentrations. cellculturecompany.com For example, a minimal medium with a single ¹³C-labeled carbon source is often used to simplify the analysis of labeling patterns. mdpi.com

The duration of the labeling experiment is another critical parameter. The system should be allowed to reach a metabolic and isotopic steady state, where the concentrations of metabolites and their isotopic enrichments are constant over time. nih.gov The time required to reach this state will vary depending on the cell type and the specific metabolic pathways being studied. nih.gov

| Parameter | Consideration | Desired Outcome |

| Cell Culture Medium | Defined composition with known concentrations of unlabeled adenosine and its precursors. | Minimized isotopic dilution from undefined medium components, allowing for accurate flux calculations. |

| Labeling Duration | Sufficient time for the labeled tracer to equilibrate with intracellular pools and be incorporated into downstream metabolites. | Achievement of isotopic steady state for reliable metabolic flux analysis. |

| Cell Density | Optimal cell density to ensure active metabolism without nutrient limitation or waste product accumulation. | Consistent and reproducible metabolic activity throughout the experiment. |

| Substrate Concentration | Concentration of this compound and other key nutrients should not be limiting for the metabolic pathways under investigation. | Saturation of relevant enzymatic reactions to accurately measure maximum flux capacities. |

Methodologies for In Vivo this compound Infusion and Sample Collection

In vivo tracer studies provide a more physiologically relevant picture of metabolism compared to in vitro models. The administration of this compound in vivo is typically achieved through intravenous infusion. researchgate.net A primed-constant infusion protocol is often used, where an initial bolus injection (prime) is followed by a continuous infusion at a constant rate. e-enm.org This method helps to rapidly achieve and maintain a stable isotopic enrichment of the tracer in the plasma.

The timing and method of sample collection are critical for obtaining meaningful data. Blood samples can be collected at various time points during the infusion to monitor the plasma enrichment of this compound and its metabolites. nih.gov For tissue-specific analysis, tissues are harvested at the end of the infusion and rapidly frozen, often using techniques like freeze-clamping with liquid nitrogen, to quench metabolic activity and preserve the in vivo metabolic state. escholarship.org

| Infusion Method | Description | Advantages |

| Bolus Injection | A single, rapid injection of the tracer. | Simple to perform. |

| Continuous Infusion | The tracer is infused at a constant rate over a period of time. | Can achieve and maintain a steady-state isotopic enrichment in the plasma. |

| Primed-Constant Infusion | An initial bolus injection is followed by a continuous infusion. | Rapidly achieves a steady-state enrichment and maintains it throughout the experiment. |

Sophisticated Analytical Techniques for Quantitative this compound Metabolite Profiling

Mass Spectrometry (MS) for Comprehensive 13C Isotopic Labeling Pattern Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Nucleotide Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the precise quantification of isotopically labeled nucleotides like this compound in complex biological samples. nih.govresearchgate.net This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. nih.govmdpi.com The process begins with the chromatographic separation of the target analyte, this compound, from other cellular components. Depending on the specific requirements of the analysis, different chromatographic strategies can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is often favored for polar molecules like adenosine nucleotides, as it provides excellent retention and separation. nih.govmdpi.comfrontiersin.org Alternatively, reversed-phase (RP) HPLC, often using a C18 column, can be optimized to achieve efficient separation. und.edunih.gov

Following separation, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which generates charged ions in the gas phase. und.edu For quantification, tandem mass spectrometry (MS/MS) is commonly operated in the multiple reaction-monitoring (MRM) mode. frontiersin.orgund.edu In this mode, the mass spectrometer is set to selectively monitor a specific precursor-to-product ion transition. For unlabeled adenosine, a common transition is m/z 268 → 136, where m/z 268 is the protonated precursor ion ([M+H]⁺) and m/z 136 is a characteristic fragment ion corresponding to the adenine (B156593) base. mdpi.com For this compound, the precursor ion would be detected at m/z 269, reflecting the mass increase from the single 13C atom, while the fragment ion would likely remain at m/z 136 if the fragmentation cleaves the ribose moiety.

To ensure the highest accuracy and precision, a stable isotope-labeled internal standard (IS) is incorporated into the sample prior to analysis. nih.govund.edu An ideal IS for quantifying this compound would be a heavier variant, such as (Ribose-13C5)-adenosine, which co-elutes with the analyte but is distinguishable by its mass. nih.govund.edu By comparing the signal intensity of the analyte to that of the known concentration of the IS, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. und.edu

Below is a table summarizing typical parameters for an LC-MS/MS method tailored for adenosine quantification, which are directly applicable to its 13C-labeled derivative.

| Parameter | Description | Example Value / Condition |

|---|---|---|

| Chromatography | Reversed-Phase (RP) or Hydrophilic Interaction (HILIC) | Develosil C30 Reversed-Phase Column nih.gov |

| Mobile Phase | Aqueous buffer with an organic modifier | Aqueous with 4% acetonitrile (B52724) and 0.1% formic acid nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI Positive (ESI+) nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | Monitoring specific precursor/product ion transitions und.edu |

| Precursor/Product Ions (Adenosine) | Mass-to-charge ratio (m/z) of parent and fragment ions | 267.8/136.2 (Negative Ion Mode) und.edu or 268/136 (Positive Ion Mode) mdpi.com |

| Internal Standard | A stable isotope-labeled analog of the analyte | (Ribose-13C5)-adenosine nih.gov |

High-Resolution Mass Spectrometry for Precise Isotopic Flux Calculations

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, is an indispensable tool for 13C metabolic flux analysis (13C-MFA). nih.govnih.govspringernature.com While LC-MS/MS is optimized for quantifying the total amount of a compound, HRMS excels at determining the distribution of its various isotopic forms (isotopologues). nih.gov This capability is critical for tracing the path of 13C labels from a precursor like this compound through interconnected metabolic pathways. researchgate.net

When cells metabolize a 13C-labeled substrate, the 13C atoms are incorporated into downstream metabolites, resulting in a population of molecules with different numbers of 13C atoms. An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, has sufficient mass resolving power to distinguish between these isotopologues (e.g., a metabolite with zero 13C atoms, M+0, versus one with a single 13C atom, M+1). nih.govresearchgate.net

By measuring the relative abundance of each isotopologue for a given metabolite, a carbon isotopologue distribution (CID) is generated. nih.gov This CID acts as a metabolic fingerprint. For example, if this compound (an M+1 species) is metabolized, the resulting pool of adenosine triphosphate (ATP) will show a specific CID. The pattern of this CID provides quantitative information about the relative activities of the pathways contributing to its synthesis. researchgate.netnih.gov

The precise and accurate CID data obtained from HRMS is then used as an input for computational models. nih.govspringernature.com These models compare the experimentally measured CIDs against CIDs predicted from a known metabolic network map for all possible flux distributions. frontiersin.org By minimizing the difference between the measured and predicted CIDs, the models can estimate the in vivo rates (fluxes) of the biochemical reactions within the cell. researchgate.netfrontiersin.org The high spectral accuracy of HRMS is paramount, as it allows for the confident measurement of even small changes in labeling patterns (as low as 1%), enabling the detection of subtle shifts in metabolic activity. nih.govresearchgate.net

Applications of Adenosine 5 13c in Investigating Complex Metabolic Networks

Elucidation of Purine (B94841) Biosynthesis Pathways via Adenosine-5'-13C Tracing

Stable isotope tracing using precursors labeled with carbon-13 (¹³C) is a cornerstone of metabolic flux analysis. By introducing ¹³C-labeled compounds into biological systems and tracking the incorporation of the isotope into various metabolites, researchers can map active pathways and quantify the flow of molecules through them.

Flux Quantification through De Novo Purine Synthesis

De novo purine synthesis is a fundamental and highly conserved metabolic pathway that builds purine nucleotides from simple precursors. Quantifying the rate, or flux, through this pathway is crucial for understanding cellular proliferation and metabolic adaptation. Isotope tracing experiments using ¹³C-labeled precursors, such as glycine (B1666218) or formate (B1220265), allow for the measurement of their incorporation into the purine ring structure of nucleotides like inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP). nih.govresearchgate.net

Research has demonstrated that under conditions of purine depletion, which stimulate the formation of multi-enzyme complexes known as purinosomes, the rate of de novo purine synthesis increases significantly. nih.gov By tracing the incorporation of [¹⁵N]glycine, studies have observed higher abundances of labeled AMP and GMP, indicating an active de novo pathway. nih.gov This increased flux is essential for maintaining the necessary purine levels to support cellular functions when external sources are scarce.

Characterization of Adenosine Salvage Pathway Contributions to Nucleotide Pools

In addition to de novo synthesis, cells can recycle pre-existing purine bases and nucleosides through salvage pathways. wikipedia.org These pathways are energetically less demanding and are critical for maintaining nucleotide homeostasis, especially in tissues with limited de novo capacity. nih.govmdpi.com Using ¹³C-labeled adenine (B156593) or guanine (B1146940) allows researchers to distinguish the contribution of the salvage pathway from the de novo pathway to the total nucleotide pool. researchgate.net

Stable isotope tracing studies have shown that salvaging ¹³C-adenine leads to the production of ¹³C-labeled ATP. researchgate.net This demonstrates the direct conversion of salvaged nucleobases into energy-carrying molecules and nucleic acid precursors. In many cell types, particularly under normal physiological conditions, salvage pathways are the predominant route for nucleotide maintenance. mdpi.com Theoretical studies in human erythrocytes, which cannot synthesize ATP de novo, have identified multiple distinct salvage pathways for adenosine, highlighting the redundancy and importance of these recycling routes. nih.gov

Tracing Carbon Atom Transitions from Diverse Sources into Adenosine

The carbon atoms that constitute the adenosine molecule originate from various precursor molecules. Using specifically labeled tracers like [U-¹³C]-glucose and [U-¹³C]-glutamine, scientists can pinpoint the origin of each carbon atom. nih.govbiorxiv.org

Experiments have revealed that the five-carbon ribose sugar of adenosine is primarily derived from glucose via the pentose (B10789219) phosphate (B84403) pathway. This is observed by the detection of M+5 labeled adenosine (indicating five ¹³C atoms) when cells are supplied with uniformly labeled ¹³C-glucose. nih.govbiorxiv.org The purine ring, on the other hand, is assembled from atoms contributed by glycine, formate, glutamine, aspartate, and carbon dioxide (CO₂). nih.gov

Interestingly, in in vivo studies, ¹³CO₂ produced from the metabolism of [U-¹³C]-glutamine can be reincorporated into the purine ring, resulting in M+1 labeled adenosine. nih.govbiorxiv.org This demonstrates a significant recycling of endogenous CO₂ within living organisms, a metabolic feature not readily observed in standard cell culture conditions. nih.gov

| ¹³C Tracer | Observed Adenosine Isotopologue | Inferred Metabolic Origin | Reference |

|---|---|---|---|

| [U-¹³C]-Glucose | M+5 | Incorporation of five carbons into the ribose moiety via the pentose phosphate pathway. | nih.govbiorxiv.org |

| [U-¹³C]-Glutamine (in vivo) | M+1 | Incorporation of ¹³CO₂, a metabolic byproduct of glutamine, into the purine ring. | nih.govbiorxiv.org |

Dynamic Analysis of Nucleotide Metabolism Using this compound

Beyond mapping static pathways, ¹³C tracers are invaluable for analyzing the dynamic aspects of metabolism, such as reaction kinetics and the real-time flow of carbon through interconnected nucleotide pools.

Enzymatic Phosphorylation Kinetics of Adenosine to Adenosine Monophosphate (AMP)

The first step in the intracellular utilization of salvaged or transported adenosine is its phosphorylation to AMP, a reaction catalyzed by the enzyme adenosine kinase. researchgate.net This conversion is a critical regulatory point in energy metabolism. When extracellular adenosine enters the cell, it is rapidly converted to AMP, leading to an increase in the intracellular AMP:ATP ratio. researchgate.netbiologists.com

This shift in the AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. researchgate.netacs.org Studies using inhibitors of adenosine kinase, such as 5'-iodotubercidin, have shown that blocking the phosphorylation of adenosine to AMP prevents the activation of AMPK. biologists.comnih.gov This confirms that the enzymatic conversion, and not adenosine itself, is the trigger for this key signaling cascade. The kinetics of this reaction are therefore fundamental to cellular energy homeostasis. nih.gov

Carbon Flux through Adenosine Diphosphate (B83284) (ADP) and Adenosine Triphosphate (ATP) Synthesis

Following its synthesis, labeled AMP can be further phosphorylated to form adenosine diphosphate (ADP) and subsequently adenosine triphosphate (ATP), the primary energy currency of the cell. Tracing the flow of the ¹³C label from adenosine through AMP to ADP and ATP allows for a dynamic measurement of the carbon flux through the adenylate pool. researchgate.net

Investigation of RNA Synthesis and Transcription Utilizing 13C-Labeled Ribonucleoside Triphosphates

The use of stable isotopes to label nucleotides provides a powerful tool for analyzing the synthesis, structure, and dynamics of RNA. silantes.com When this compound is introduced into a biological system, it is metabolized into this compound triphosphate (ATP), which can then be utilized by RNA polymerases as a building block for transcription. s3waas.gov.inwikipedia.org This process incorporates the 13C label into the nascent RNA chain, effectively "tagging" the molecule for downstream analysis. silantes.com

The incorporation of 13C-labeled ribonucleoside triphosphates is a cornerstone of modern molecular biology research, particularly in the field of structural biology. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can readily distinguish between molecules containing 13C and the more abundant 12C isotope. silantes.com In NMR studies, the site-specific introduction of 13C-labeled nucleotides into RNA sequences facilitates resonance assignments, which is crucial for determining the three-dimensional structure of RNA and its complexes with proteins. nih.gov This method has proven essential for resolving ambiguities in resonance assignment and improving the precision and accuracy of the resulting structures. nih.gov

Chemically synthesized 13C-labeled RNA building blocks, such as phosphoramidites, offer an advantage over in vitro transcription for producing very short, specifically labeled RNA sequences. nih.govnih.gov This chemical approach allows for the precise placement of the isotope label at any desired position within the RNA sequence. nih.gov Researchers can use these labeled molecules to probe the structural dynamics of RNA and its interactions with other molecules. nih.gov The ability to create RNA with alternating labeled patterns is particularly useful for assigning complex sugar-sugar and intermolecular connections, which are vital for high-resolution structure determination. nih.gov

By tracing the incorporation of the 13C label from this compound into RNA, researchers can quantify the rate of transcription and study the metabolic pathways that supply the precursor nucleotides for RNA synthesis. silantes.com This stable isotope tracing technique offers invaluable insights into fundamental biochemical processes, including DNA replication, RNA transcription, and the interaction of proteins with nucleic acids. silantes.com

| Technique | Application in RNA Synthesis Investigation | Key Findings Enabled by 13C-Labeling |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of 3D structures of RNA and RNA-protein complexes. nih.gov | Facilitates unambiguous resonance assignment of RNA, improving structure precision and accuracy. nih.gov |

| Mass Spectrometry (MS) | Quantification and metabolic tracking of newly synthesized RNA. silantes.com | Allows for the precise measurement of 13C incorporation, revealing rates of RNA synthesis and precursor contribution. |

| Stable Isotope Labeling | Acts as a molecular "tag" to trace the path and interactions of RNA within a biological system. silantes.com | Provides information on metabolism, DNA replication, and RNA transcription processes. silantes.com |

Interactions of this compound Metabolism with Central Carbon Pathways

Contributions of the Pentose Phosphate Pathway to Ribose-5-Phosphate (B1218738) Labeling

The pentose phosphate pathway (PPP) is a central metabolic route responsible for generating NADPH and producing pentose sugars, including the ribose-5-phosphate (R5P) required for nucleotide synthesis. nih.gov When this compound is introduced into cells, its ribose moiety, which is labeled with 13C, enters the cellular pool of pentoses. This pool is directly linked to the non-oxidative branch of the PPP. nih.govnih.gov

The PPP consists of two interconnected branches: the oxidative and the non-oxidative. The oxidative branch irreversibly converts glucose-6-phosphate into ribulose-5-phosphate, producing NADPH. nih.gov The non-oxidative branch then reversibly interconverts various sugar phosphates. nih.gov Key enzymes in this branch, such as transketolase and transaldolase, reshuffle the carbon backbones of these sugars. nih.gov

The 13C-labeled ribose from this compound can be converted to ribose-5-phosphate, which then enters the non-oxidative PPP. Here, it can be isomerized to ribulose-5-phosphate or xylulose-5-phosphate. nih.gov These labeled pentoses can then be used to synthesize other sugar phosphates or can be directed back towards glycolysis in the form of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov Consequently, the activity of the PPP contributes to the distribution and scrambling of the 13C label from the initial adenosine molecule throughout the central carbon metabolism. researchgate.net

| Pathway | Key Enzyme | Reaction | Relevance to this compound |

|---|---|---|---|

| Non-oxidative PPP | Ribose-5-phosphate isomerase | Ribose-5-phosphate ↔ Ribulose-5-phosphate | Interconverts the labeled R5P from adenosine with other pentose phosphates. nih.gov |

| Non-oxidative PPP | Transketolase | Transfers two-carbon units between sugar phosphates. | Distributes the 13C label from the ribose moiety to other sugars in the pathway. nih.gov |

| Non-oxidative PPP | Transaldolase | Transfers three-carbon units between sugar phosphates. | Further scrambles the 13C label, linking pentose metabolism with glycolysis. nih.gov |

| Nucleotide Salvage | Not Applicable | Adenosine → Ribose-5-Phosphate | Releases the 13C-labeled ribose moiety, allowing it to enter the PPP. |

Tracing Tricarboxylic Acid (TCA) Cycle Intermediates Derived from Purine Catabolism

Purine catabolism is the metabolic pathway that degrades purines, such as adenosine, into simpler compounds. This process not only serves to eliminate excess purines but also provides a mechanism for salvaging components and feeding them into other central metabolic pathways, including the tricarboxylic acid (TCA) cycle. youtube.comnih.gov Isotope tracking experiments using 13C-adenosine have definitively shown that adenosine can serve as a carbon source for the TCA cycle. nih.gov

The degradation of adenosine begins with its conversion to inosine by adenosine deaminase, or it can be phosphorylated to adenosine monophosphate (AMP). youtube.com AMP is then converted to inosine monophosphate (IMP). nih.gov Inosine is further broken down to hypoxanthine (B114508) and a ribose-1-phosphate (B8699412) molecule. youtube.com The purine ring of hypoxanthine is subsequently oxidized to xanthine (B1682287) and finally to uric acid. youtube.com

While the primary end product of purine degradation in humans is uric acid, intermediates from this pathway can be channeled into the TCA cycle. The breakdown of the purine ring can generate molecules like glycine, formate, and carbon dioxide. frontiersin.org Furthermore, the amino acid aspartate, which donates a nitrogen atom during the de novo synthesis of the purine ring, is generated from the TCA cycle intermediate oxaloacetate. The reverse can also occur, where degradation products can be converted into intermediates that enter the TCA cycle. A recent study demonstrated that treatment of cells with 13C-adenosine led to a significant increase in labeled TCA cycle intermediates, such as α-ketoglutaric acid and citric acid, confirming that carbons from adenosine enter this central metabolic hub. nih.gov This connection highlights the role of adenosine not just in bioenergetics and signaling, but also as a substrate for core anabolic and catabolic processes.

| Purine Catabolite | Potential Entry Point/Link to TCA Cycle | Evidence |

|---|---|---|

| Adenosine | Serves as a carbon source for the TCA cycle. nih.gov | 13C-adenosine isotope tracking experiments show increased labeling of α-ketoglutaric acid and citric acid. nih.gov |

| Glycine | Can be converted to serine, then pyruvate (B1213749), which enters the TCA cycle via acetyl-CoA. | Glycine is a known product of purine ring degradation. frontiersin.org |

| Formate | Contributes to the one-carbon pool, which is linked to amino acid synthesis (e.g., serine from the glycolytic intermediate 3-phosphoglycerate). | Formate is a product of purine synthesis and degradation pathways. frontiersin.org |

| Ribose-1-Phosphate | Enters the Pentose Phosphate Pathway, which is linked to glycolysis and subsequently the TCA cycle. youtube.com | Released during the conversion of inosine to hypoxanthine. youtube.com |

Mechanistic Enzymology and Biochemical Characterization with Adenosine 5 13c

Enzymatic Studies of Adenosine-Interconverting Enzymes using 13C-Labeled Substrates

The use of adenosine-5'-13C and other specifically labeled adenosine (B11128) analogs has been instrumental in elucidating the catalytic mechanisms of enzymes that interconvert adenosine and its derivatives.

Adenosine kinase (ADK) is a key enzyme in purine (B94841) metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.gov This reaction is crucial for salvaging adenosine and regulating its intracellular and extracellular concentrations. frontiersin.orgwikipedia.org Studies using 13C-labeled substrates, including at the 5'-position, have provided significant insights into the enzyme's function.

Experiments utilizing 13C-labeled adenosine have demonstrated its incorporation into AMP, ADP, and ATP, highlighting the central role of ADK in the purine salvage pathway. elifesciences.org NMR-based screening of fragments with 13C labeling has been a successful strategy for designing high-affinity ADK inhibitors. capes.gov.br By observing the chemical shift perturbations and relaxation dynamics of the 13C-labeled adenosine upon binding to ADK, researchers can map the binding site and understand the conformational changes that occur during catalysis. This information is invaluable for the rational design of novel therapeutic agents targeting ADK, which is implicated in conditions like epilepsy and cancer. nih.govwikipedia.org

Table 1: Applications of 13C-Labeled Adenosine in Adenosine Kinase Studies

| Research Focus | Technique | Key Findings | Reference |

| Purine Salvage Pathway | 13C Isotope Tracing | Confirmed the incorporation of 13C-labeled adenosine into AMP, ADP, and ATP. | elifesciences.org |

| Inhibitor Design | NMR-based Fragment Screening | Enabled the design of potent and selective adenosine kinase inhibitors. | capes.gov.br |

| Enzyme Regulation | Metabolomic & Phenotypic Analyses | Revealed that the overexpression of ADK can enhance root development under specific conditions. | oup.com |

| Substrate Specificity | Structural & Kinetic Studies | Characterized the preference of plant ADKs for different cytokinin ribosides. | oup.com |

Adenosine deaminase (ADA) catalyzes the irreversible hydrolytic deamination of adenosine to inosine (B1671953). ebi.ac.uktandfonline.com This enzyme plays a critical role in the development and function of the immune system. ebi.ac.uk Isotope labeling studies, including those with 13C, have been pivotal in understanding its reaction mechanism.

While direct studies focusing solely on this compound with ADA are less common, kinetic isotope effect (KIE) studies using adenosine labeled at other positions (e.g., [6-13C]adenosine) have been instrumental. nih.gov These studies have revealed differences in the transition state structures of ADA from various species, such as humans, cows, and Plasmodium falciparum. nih.gov Furthermore, 13C NMR has been used to investigate the structure of enzyme-bound product analogs. For instance, studies with [13C]-labeled deoxyinosine bound to calf intestinal adenosine deaminase showed only a small chemical shift, indicating that the C-6 of the purine ring retains its sp2 hybridization upon binding, which challenges the hypothesis of the accumulation of a hydrated intermediate. nih.gov

Table 2: Kinetic Parameters of Adenosine Deaminase from Various Sources

| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |

| Human Lymphocytes | Adenosine | 103 ± 51 | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | scielo.br |

| Bovine Spleen | Adenosine | 34 | - | tandfonline.com |

| Trichomonas vaginalis | Adenosine | 1130 ± 70 | 2.61 ± 0.054 nmol NH₃·min⁻¹·mg⁻¹ protein | oup.com |

| Human (recombinant) | Adenosine | 37 | 41 µmol/min/mg enzyme | genecards.org |

| Plasmodium falciparum | Adenosine | >10-fold increase in mutant | - | nih.gov |

Adenosine-5'-phosphosulfate (APS) synthase and APS kinase are central to the biological activation of sulfate (B86663). nih.govuniprot.org APS synthase catalyzes the reaction of ATP and sulfate to form APS, which is then phosphorylated by APS kinase to produce 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor in biological systems. nih.govwikipedia.orgsigmaaldrich.com

While direct mechanistic studies using this compound are not extensively documented for these specific enzymes, the broader application of 13C NMR to study related nucleotide-sugar biosynthetic pathways demonstrates the potential of this approach. acs.org The synthesis of UDP-D-[U-13C]glucose and its use in monitoring enzymatic reactions via 1H-13C HSQC NMR showcases a powerful method for characterizing multi-enzyme cascades. acs.orgoup.com This technique allows for the direct and quantitative observation of reactants and products without the need for separation, providing detailed kinetic and mechanistic information. acs.org Such methodologies could be readily adapted to study the enzymes of the sulfate activation pathway using this compound or uniformly 13C-labeled adenosine as a precursor to synthesize the necessary substrates.

Probing Enzyme-Substrate Complexes and Conformational Dynamics

The precise information obtainable from 13C NMR makes it an invaluable tool for characterizing the three-dimensional structure and dynamic behavior of enzyme-substrate complexes.

Many enzymes utilize ATP as a substrate or cofactor, and understanding the interactions within the ATP-binding site is crucial for elucidating their catalytic mechanisms. pnas.orgwou.edu The use of 13C-labeled ATP, often derived from this compound, allows for the detailed investigation of these binding sites.

NMR studies on adenylate kinase, using 13C and 15N labeled substrates, have been successful in assigning backbone resonances and identifying the secondary structures and enzyme-substrate interactions. nih.gov Specifically, intermolecular Nuclear Overhauser Effects (NOEs) between the enzyme and the adenosine moieties of a bisubstrate analog have pinpointed the amino acid residues in close proximity to the bound nucleotide. nih.gov Similarly, in studies of cAMP-dependent protein kinase A (PKA), NMR has been used to probe the positive binding cooperativity between the nucleotide and the substrate, revealing how mutations can disrupt the allosteric communication between the enzyme's lobes. nih.gov The chemical shifts of the 13C-labeled ribose can report on the conformation of the sugar pucker and the glycosidic bond angle upon binding, providing a detailed picture of the catalytic mechanism.

13C NMR spectroscopy is a powerful technique for determining the stereospecificity of enzymatic reactions and for the structural elucidation of complex molecules. researchgate.net The large chemical shift dispersion of 13C compared to 1H NMR often allows for the resolution of individual carbon signals, even in complex environments. nih.gov

The stereospecific incorporation of isotopes, including 13C, into substrates is a key strategy for probing enzyme mechanisms. For example, the synthesis of NTPs that are stereospecifically deuterated at the H5'' position, in combination with 13C labeling, has been used to simplify NMR spectra and reduce line widths in the study of large RNA molecules. oup.com In the context of enzyme-nucleotide interactions, 13C NMR can be used to distinguish between different diastereomeric complexes, which is essential for understanding the stereochemical course of a reaction. researchgate.net By analyzing through-bond (COSY, HMBC) and through-space (NOESY) correlations in 2D and 3D NMR experiments, the precise conformation of the bound nucleotide, including the ribose pucker and the orientation of the phosphate (B84403) groups, can be determined. researchgate.net This level of structural detail is critical for understanding the catalytic and regulatory mechanisms of enzymes that interact with adenosine-containing molecules.

Advanced Research Frontiers and Future Perspectives Utilizing Adenosine 5 13c

Integration of 13C Tracing with Multi-Omics Data for Systems-Level Understanding

The convergence of 13C tracing, featuring molecules like adenosine-5'-13C, with multi-omics disciplines (genomics, transcriptomics, proteomics, and metabolomics) is paving the way for a holistic, systems-level understanding of biology. nih.govscilifelab.se This integrated approach allows researchers to move beyond the study of isolated components and instead explore the intricate interplay between different molecular layers within a cell or organism. nih.govscilifelab.sefrontlinegenomics.com

By combining data from these various "omics" fields, scientists can construct more comprehensive models of cellular function and dysfunction. nih.govoup.comcmbio.io For instance, integrating metabolomics data, which can be enhanced by tracing the path of 13C-labeled metabolites, with transcriptomic and proteomic data can reveal how genetic information is translated into metabolic phenotypes. nih.govnih.gov This can help bridge the gap between genotype and phenotype, providing a clearer picture of how cellular processes are regulated. nih.govscilifelab.se

This multi-omics strategy is particularly valuable in complex disease research, such as cancer. By analyzing how genetic aberrations, changes in gene expression, and alterations in protein levels correlate with metabolic shifts tracked by 13C-labeled compounds, researchers can identify key drivers of disease and potential therapeutic targets. oup.commdpi.com The ability to connect microbiome data with other omics readouts can also uncover mechanistic links between gut microbes and host physiology, as demonstrated in studies on insulin (B600854) resistance. cmbio.io

Several computational frameworks and platforms have been developed to facilitate the integration and analysis of these large and complex datasets. frontlinegenomics.comoup.comnih.gov These tools help to identify meaningful patterns and correlations that might be missed when analyzing each omics dataset in isolation. frontlinegenomics.comoup.com

Table 1: Examples of Multi-Omics Integration in Research

| Research Area | Omics Data Integrated | Key Insights Gained |

| Cancer Biology | Genomics, Transcriptomics, Proteomics, Metabolomics | Identification of cancer driver genes and dysregulated pathways. oup.commdpi.com |

| Metabolic Diseases | Metabolomics, Microbiome | Uncovering the role of gut microbiota in insulin resistance. cmbio.io |

| Plant Biology | Phenomics, Ionomics, Transcriptomics, Metabolomics | Identification of molecular markers for stress responses. oup.com |

| Drug Discovery | Genomics, Transcriptomics, Proteomics | Prioritizing drug targets by understanding their impact on multiple cellular levels. |

This table is interactive. Click on the headers to sort the data.

Quantitative Metabolic Flux Analysis in Complex Biological Systems and Disease States

Quantitative metabolic flux analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system. nih.govdiva-portal.org The use of 13C-labeled substrates, such as this compound, is central to this methodology. frontiersin.orgcreative-proteomics.comnih.gov By tracking the incorporation of the 13C label into various metabolites, researchers can quantify the flow of carbon through different metabolic pathways. diva-portal.orgcreative-proteomics.comfrontiersin.org

This approach provides a detailed and dynamic view of cellular metabolism that is not achievable with other "omics" technologies alone. diva-portal.orgfrontiersin.org It has become an indispensable tool in metabolic engineering and for studying the metabolic reprogramming that occurs in various disease states, particularly cancer. diva-portal.orgd-nb.info

In cancer research, 13C-MFA has been instrumental in uncovering the unique metabolic pathways that cancer cells utilize to support their rapid growth and proliferation. d-nb.info For example, studies using 13C-labeled glucose and glutamine have revealed the increased reliance of cancer cells on glycolysis and specific anaplerotic pathways. d-nb.infobiorxiv.org This detailed understanding of cancer metabolism can identify novel therapeutic targets. creative-proteomics.com

The complexity of biological systems, especially in eukaryotic cells and in vivo models, presents challenges for MFA. nih.gov However, advancements in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with sophisticated computational modeling, have enabled the application of 13C-MFA to increasingly complex systems. diva-portal.orgcreative-proteomics.comnih.gov High-resolution 13C-MFA, for instance, offers a more precise mapping of intracellular fluxes. creative-proteomics.comnih.gov

Table 2: Applications of 13C-Metabolic Flux Analysis

| Application Area | Biological System | Key Findings |

| Cancer Metabolism | Cancer cell lines, in vivo tumor models | Identification of altered metabolic pathways and potential drug targets. d-nb.infobiorxiv.org |

| Biotechnology | Microbial production hosts (e.g., E. coli, Pichia pastoris) | Optimization of strains for the production of valuable chemicals and proteins. nih.govnih.gov |

| Neurobiology | Neural stem cells | Elucidation of pyruvate (B1213749) metabolism and neurotransmitter synthesis pathways. frontiersin.org |

| Systems Biology | Genome-scale metabolic models | Understanding the global distribution and regulation of metabolic fluxes. nih.gov |

This table is interactive. Click on the headers to sort the data.

Development of Novel 13C-Labeled Adenosine (B11128) Analogs and Probes for Targeted Biochemical Investigations

The synthesis of novel 13C-labeled adenosine analogs and probes is expanding the toolkit for detailed biochemical investigations. nih.govresearchgate.netoup.com These custom-designed molecules allow researchers to probe specific molecular interactions and enzymatic activities with high precision.

One significant area of development is in the field of NMR spectroscopy for studying the structure and dynamics of large biological molecules like RNA. nih.govresearchgate.net The incorporation of 13C, often in combination with other stable isotopes like 19F, into adenosine building blocks enhances the spectroscopic properties of the resulting RNA molecules. nih.govresearchgate.net This allows for the study of larger and more complex RNA structures and their interactions with proteins and small molecules, which is crucial for understanding their biological functions and for drug discovery. nih.govresearchgate.netoup.com

Furthermore, 13C-labeled adenosine analogs are being developed as probes to study specific enzymes and receptors. unipi.itmdpi.com For example, fluorescently labeled adenosine receptor probes can be used to monitor receptor expression and localization in different pathological conditions. unipi.it Similarly, the synthesis of triazole-containing adenosine analogs has provided new inhibitors for protein arginine methyltransferase 5 (PRMT5), an important target in cancer therapy. mdpi.com

The ability to chemically synthesize these labeled analogs provides flexibility in placing the 13C label at specific atomic positions within the adenosine molecule. oup.com This site-specific labeling is critical for a wide range of NMR-based experiments designed to investigate molecular structure, dynamics, and interactions. oup.comresearchgate.netnih.gov

Table 3: Examples of Novel 13C-Labeled Adenosine Analogs and Probes

| Analog/Probe Type | Research Application | Technique | Key Advantage |

| [2-19F, 2-13C]-Adenosine | Studying large RNA structures and dynamics | NMR Spectroscopy | Enhanced TROSY effect for sharper signals. nih.govresearchgate.net |

| 8-13C Purine (B94841) DNA Phosphoramidites | Investigating DNA structure and dynamics | NMR Spectroscopy | Facilitates resonance assignment in complex DNA structures. oup.com |

| Fluorescent Triazinobenzimidazole Derivatives | Labeling adenosine A1 and A2B receptors | Fluorescence Confocal Microscopy | Allows for monitoring of receptor expression and localization. unipi.it |

| Triazole-Adenosine Analogs | Inhibiting protein arginine methyltransferase 5 (PRMT5) | Biochemical Assays, Molecular Docking | Provides new chemotypes for targeting AdoMet-dependent methyltransferases. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. How can long-term stability studies of adenosine-5'-¹³C be designed to comply with ISO guidelines for isotopic pharmaceuticals?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation products (e.g., deaminated inosine) via UPLC-UV and confirm isotopic integrity via ¹³C-NMR. Validate shelf-life predictions using Arrhenius kinetic modeling .

Data Presentation Guidelines

- Tables : Include isotopic enrichment ratios (e.g., ¹³C/(¹²C+¹³C)) with standard deviations.

- Figures : Use heatmaps for flux distributions or Sankey diagrams for carbon transitions. Avoid overcrowding with chemical structures .

- Statistical Reporting : Provide ANOVA tables with F-statistics, degrees of freedom, and p-values. Use asterisks (*p<0.05, **p<0.01) for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。